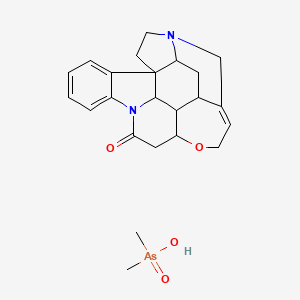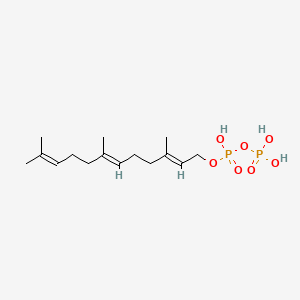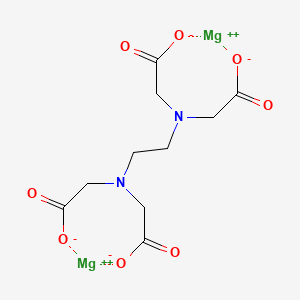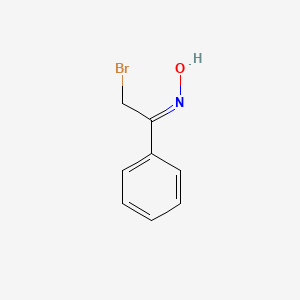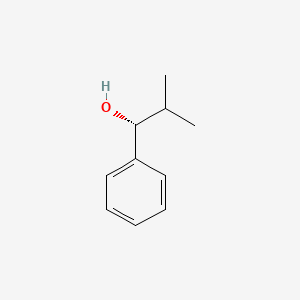
(R)-(+)-2-甲基-1-苯基-1-丙醇
描述
(R)-(+)-2-Methyl-1-phenyl-1-propanol, also known as R-ibuprofenol, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and as a chiral auxiliary.
科学研究应用
对与(R)-(+)-2-甲基-1-苯基-1-丙醇相关的化合物2,3-环氧-3-苯基-1-丙醇进行氨解反应的研究,得到1-苯基-1-氨基-2,3-丙二醇。这项研究是为了理解环氧化合物(Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956)的反应。
在超声波射束中涉及(R)-(+)-1-苯基-1-丙醇(一种相关化合物)的手性团簇研究提供了关于气相中手性分子的氢键相互作用和对映体识别的见解(A. Giardini Guidoni et al., 2005)。
通过使用温度程序脱附-质谱法研究氧化物催化剂对1-苯基乙醇、2-丙醇和2-甲基-3-丁炔-2-醇的转化,提供了关于这些化合物的酸碱性质的见解,这些化合物与(R)-(+)-2-甲基-1-苯基-1-丙醇密切相关(M. Aramendía等,1999年)。
在兔子中探索异丙基苯(异丙基苯)的对映选择性代谢,这个过程与(R)-(+)-2-甲基-1-苯基-1-丙醇相关,表明代谢途径的偏好(T. Ishida & T. Matsumoto, 1992)。
对1-对甲苯基-2-苯基-1-丙醇的构象分析研究,这些化合物在结构上与(R)-(+)-2-甲基-1-苯基-1-丙醇相关,利用核磁共振光谱学来理解这些化合物的构象平衡(N. Kunieda et al., 1983)。
由(R)-1-苯基乙胺衍生的1,4-氨基醇催化的双乙基锌对醛的对映选择性加成,得到(S)-1-苯基-1-丙醇,为了理解反应机制和立体化学控制提供了见解(M. Asami et al., 2015)。
利用响应面方法优化脂肪酶催化的对映选择性生产1-苯基-1-丙醇,展示了在制药行业中的应用,并探讨了影响对映体过量的因素(Aslı Soyer, E. Bayraktar, & Ü. Mehmetoğlu, 2010)。
研究甲基3-羟基-2-苯基丙酸甲酯与丙醇酯交换反应中酶的对映选择性,探讨了溶剂对对映选择性的影响,这对理解类似(R)-(+)-2-甲基-1-苯基-1-丙醇的化合物的反应是相关的(C. Wescott, H. Noritomi, & A. Klibanov, 1996)。
属性
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Q & A
Q1: Does (R)-(+)-2-Methyl-1-phenyl-1-propanol act as a substrate or an inhibitor of aryl sulfotransferase IV?
A1: The research demonstrates that (R)-(+)-2-Methyl-1-phenyl-1-propanol acts as a competitive inhibitor of aryl sulfotransferase IV, rather than a substrate. [] This means it competes with other substrates for binding to the enzyme's active site but does not undergo the sulfation reaction catalyzed by the enzyme.
Q2: What is the significance of the stereochemistry of (R)-(+)-2-Methyl-1-phenyl-1-propanol in its interaction with aryl sulfotransferase IV?
A2: The study highlights the crucial role of stereochemistry in determining whether a benzylic alcohol acts as a substrate or inhibitor of aryl sulfotransferase IV. While the (S)-enantiomer of 2-Methyl-1-phenyl-1-propanol serves as a substrate, the (R)-enantiomer, (R)-(+)-2-Methyl-1-phenyl-1-propanol, acts as an inhibitor. [] This emphasizes the enzyme's stereospecificity, where even minor structural differences significantly impact its interaction with potential ligands.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



